ISOX DUAL is classified as a small molecule inhibitor. Its chemical structure includes a benzimidazole central scaffold linked to a 3,5-dimethylisoxazole group, which mimics acetylated lysine residues, a common feature in protein interactions involving bromodomains. The compound has been characterized for its potency with IC50 values of 0.65 μM for CREB-binding protein and 1.5 μM for bromodomain-containing protein 4 .
The synthesis of ISOX DUAL involves several key transformations, primarily utilizing the Suzuki-Miyaura coupling reaction, which is critical for constructing the isoxazole moiety. The optimized synthetic route includes:
The molecular structure of ISOX DUAL can be represented as follows:
The compound features a benzimidazole core that is essential for its inhibitory activity against the targeted bromodomains. The presence of the 3,5-dimethylisoxazole group enhances its binding affinity due to structural mimicry of acetylated lysines .
ISOX DUAL participates in various chemical reactions, including:
These reactions are vital for both the synthesis and potential modification of ISOX DUAL for enhanced efficacy or selectivity.
ISOX DUAL acts primarily by inhibiting the bromodomains of CREB-binding protein and bromodomain-containing protein 4. This inhibition disrupts their function in various signaling pathways, including:
By binding to these proteins, ISOX DUAL alters gene expression patterns regulated by them, thereby influencing cellular processes such as growth and metastasis in cancer cells . Its rapid absorption and distribution suggest effective cellular uptake, likely leading to significant biological effects soon after administration.
ISOX DUAL has notable applications in scientific research, particularly in:
The systematic IUPAC name for ISOX-DUAL is [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine. Its molecular formula is C31H41N5O3, with a molecular weight of 531.69 g/mol [3] [6] [7]. The compound’s structure is validated by PubChem CID 121237857 and spectral data (NMR, HRMS) [6] [10].
Table 1: Chemical Identity of ISOX-DUAL
Property | Value |
---|---|
IUPAC Name | [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine |
Molecular Formula | C31H41N5O3 |
Molecular Weight | 531.69 g/mol |
CAS Registry Number | 1962928-22-8 |
SMILES | CC1=C(C2=CC3=C(C=C2)N(CCN4CCOCC4)C(CCC5=CC=C(C=C5)OCCCN(C)C)=N3)C(C)=NO1 |
InChI Key | HCDQWCDANVEBQR-UHFFFAOYSA-N |
ISOX-DUAL incorporates two critical motifs:
ISOX-DUAL exhibits balanced antagonism against:
Table 2: Bromodomain Inhibition Profile
Target | IC50 (μM) | Biological Consequence |
---|---|---|
CBP/p300 | 0.65 | Disrupts enhancer-mediated gene transcription |
BRD4 | 1.5 | Inhibits super-enhancer-driven oncogene expression |
ISOX-DUAL disrupts epigenetic signaling cascades by:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3